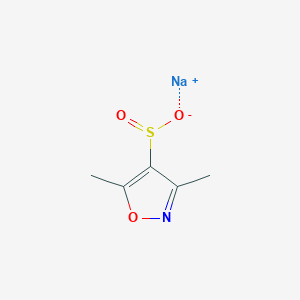

Sodium 3,5-dimethylisoxazole-4-sulfinate

Description

Significance of Isoxazole (B147169) Scaffolds in Advanced Organic Synthesis and Materials Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. rsc.orgnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netresearchgate.netnih.gov This has led to the incorporation of the isoxazole motif into numerous commercially available drugs. researchgate.netnih.gov

In the realm of materials science, the unique electronic properties of the isoxazole ring have been exploited in the development of photochromic materials, electrochemical sensors, and dye-sensitized solar cells. benthamdirect.combohrium.comscilit.com The stability of the isoxazole ring allows for extensive functionalization, yet the inherent weakness of the N-O bond provides a strategic site for ring-cleavage reactions, making isoxazoles versatile synthetic intermediates. researchgate.net The synthesis of substituted isoxazoles is a well-developed area of organic chemistry, with methods like 1,3-dipolar cycloaddition of nitrile oxides to alkynes being particularly prominent. researchgate.netnih.gov

| Field | Application | Example Compounds/Concepts |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory | Parecoxib, Valdecoxib (COX-2 inhibitors) researchgate.net |

| Antimicrobial | Sulfamethoxazole researchgate.net | |

| Anticancer | Various derivatives targeting apoptosis, tubulin polymerization, etc. researchgate.net | |

| Materials Science | Photochromics & Dyes | Utilized for optical properties benthamdirect.comscilit.com |

| Electrochemical Probes | Sensors for ions like Cu2+ benthamdirect.combohrium.com | |

| Liquid Crystals | Structural component in liquid crystal design benthamdirect.comscilit.com | |

| Agrochemicals | Herbicides | 2-Cyanoacrylates containing isoxazole benthamdirect.combohrium.com |

| Insecticides | Management of agricultural pests benthamdirect.combohrium.com |

Overview of Sulfinate Chemistry: Synthetic Utility and Diverse Reactivity in Contemporary Organic Transformations

Sulfinate salts (RSO₂Na) are highly valued as versatile and stable building blocks in modern organic synthesis. rsc.orgresearchgate.net They serve as precursors for a wide range of organosulfur compounds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials. researchgate.net The synthetic utility of sulfinates stems from their ability to act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. rsc.org

Key transformations involving sulfinate salts include their use in the formation of carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. rsc.org This reactivity enables the synthesis of important classes of compounds such as sulfones, sulfonamides, and thiosulfonates. rsc.org Furthermore, sulfinates are effective nucleophilic partners in transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex aryl and vinyl sulfones. rsc.orgresearchgate.net They can also serve as precursors to sulfonyl radicals under oxidative conditions, opening pathways for radical-mediated C-H functionalization and multicomponent reactions. rsc.orgnih.gov The preparation of sulfinates can be achieved through various methods, most commonly via the reduction of the corresponding sulfonyl chlorides. researchgate.netorganic-chemistry.org

| Bond Formed | Product Class | Reaction Type | Reference |

|---|---|---|---|

| C-S | Sulfones (R-SO₂-R') | Nucleophilic substitution with alkyl halides; Cross-coupling with aryl/vinyl halides | rsc.org |

| C-S | β-Keto Sulfones | Reaction with α-haloketones or oxidative difunctionalization of alkynes | researchgate.net |

| N-S | Sulfonamides (R-SO₂-NR'R'') | Oxidative coupling with amines | rsc.org |

| S-S | Thiosulfonates (R-SO₂-S-R') | Coupling with thiols or disulfides | rsc.org |

| C-S (Radical) | Alkyl/Aryl Sulfones | Radical addition to alkenes or C-H sulfonylation | rsc.org |

Positioning of Sodium 3,5-Dimethylisoxazole-4-sulfinate within the Landscape of Heterocyclic Organosulfur Compounds

This compound is a unique hybrid molecule that combines the structural features of the isoxazole scaffold with the reactive potential of the sulfinate functional group. It belongs to the class of heterocyclic sulfinates, which are increasingly recognized as important intermediates in organic synthesis. acs.org The synthesis of its parent sulfonic acid and related derivatives like the sulfonyl chloride has been documented, typically proceeding via sulfochlorination of 3,5-dimethylisoxazole (B1293586). jk-sci.com The electron-donating effect of the two methyl groups on the isoxazole ring facilitates electrophilic substitution at the C4 position, making this a viable route to the corresponding sulfonyl chloride, a direct precursor to the sulfinate salt.

The compound's significance lies in its potential to act as a versatile building block. The isoxazole moiety provides a stable, functionalizable core with known applications, while the sodium sulfinate group at the 4-position serves as a handle for introducing the entire heterocyclic system into larger molecules. This is particularly relevant in the context of palladium-catalyzed cross-coupling reactions, where heterocyclic sulfinates have been shown to be effective nucleophilic partners. acs.org Therefore, this compound is positioned as a key intermediate for the synthesis of novel 4-sulfonyl-isoxazole derivatives, such as complex sulfones and sulfonamides, which are of high interest in medicinal chemistry. nih.gov

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 3,5-Dimethylisoxazole-4-sulfonic acid | C₅H₇NO₄S | 177.18 | 780034-77-7 chemscene.com |

| 3,5-Dimethylisoxazole-4-sulfonyl chloride | C₅H₆ClNO₃S | 195.63 | 80466-79-1 jk-sci.com |

| This compound (Predicted) | C₅H₆NNaO₃S | 183.16 | Not Available |

Scope and Objectives for In-Depth Academic Research on this compound

While the parent isoxazole scaffold and sulfinate chemistry are well-studied independently, the specific compound this compound represents an under-explored area ripe for academic investigation. Future research should be directed towards fully characterizing its reactivity and unlocking its synthetic potential.

Key objectives for future research include:

Optimization of Synthesis: Developing high-yielding, scalable, and environmentally benign synthetic routes to this compound from readily available starting materials.

Exploration of Cross-Coupling Reactions: Systematically investigating its utility as a nucleophilic partner in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig type sulfonylation) to synthesize a library of novel 4-isoxazolyl sulfones.

Synthesis of Bioactive Molecules: Utilizing the compound as a key intermediate for the synthesis of new isoxazole-4-sulfonamides and evaluating their biological activity against various therapeutic targets, leveraging the known pharmacological importance of both isoxazoles and sulfonamides. researchgate.netnih.gov

Radical Chemistry: Investigating its potential as a precursor for the 3,5-dimethylisoxazol-4-ylsulfonyl radical and exploring its applications in radical-mediated transformations for novel C-C and C-S bond formations.

Materials Science Applications: Synthesizing polymers and functional materials incorporating the 3,5-dimethylisoxazole-4-sulfonyl moiety and evaluating their optical, electronic, and thermal properties. benthamdirect.comacs.org

A thorough investigation into these areas will establish this compound as a valuable tool in the synthetic chemist's arsenal (B13267) and could lead to the discovery of new molecules with significant applications in medicine and materials science. researchgate.netosi.lv

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6NNaO3S |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

sodium;3,5-dimethyl-1,2-oxazole-4-sulfinate |

InChI |

InChI=1S/C5H7NO3S.Na/c1-3-5(10(7)8)4(2)9-6-3;/h1-2H3,(H,7,8);/q;+1/p-1 |

InChI Key |

AJMIJVVNGPWHSH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 3,5 Dimethylisoxazole 4 Sulfinate and Its Key Precursors

Strategies for the Construction of the 3,5-Dimethylisoxazole (B1293586) Core

The formation of the isoxazole (B147169) ring is a well-established area of heterocyclic chemistry, with several reliable strategies available to chemists. nanobioletters.comrsc.org The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One of the most powerful and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. rsc.org This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). wikipedia.orgresearchgate.net To achieve the 3,5-dimethylisoxazole structure, a suitably substituted nitrile oxide and alkyne are required.

The reaction proceeds by generating the nitrile oxide in situ, often from an aldoxime precursor using an oxidizing agent, which then reacts with an alkyne. researchgate.netmdpi.com The regioselectivity of the cycloaddition, which determines the final substitution pattern (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is a critical consideration and can be influenced by steric and electronic factors of the reactants. mdpi.com While versatile for creating a wide range of isoxazole derivatives, specific synthesis of the 3,5-dimethyl variant via this route would involve the cycloaddition of acetonitrile (B52724) oxide with propyne.

Table 1: Example of [3+2] Cycloaddition for Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Key Reagents | Product Type |

|---|---|---|---|

| Aldoxime | Alkyne | Oxidizing Agent (e.g., NCS, PIFA) | 3,5-Disubstituted Isoxazole |

NCS: N-Chlorosuccinimide; PIFA: Phenyliodine(III) diacetate

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like functionalized isoxazoles in a single step, thereby maximizing atom economy and procedural simplicity. scielo.brresearchgate.net These reactions combine three or more starting materials in a one-pot fashion.

A common MCR approach for isoxazoles involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. scielo.brresearchgate.net The reaction sequence typically begins with the formation of an oxime intermediate from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde and subsequent cyclization to yield the isoxazole core. scielo.br Various catalysts, including acidic ionic liquids or green catalysts derived from natural sources, have been employed to facilitate these transformations, often providing good to excellent yields. scielo.brresearchgate.net Microwave assistance can also significantly accelerate these reactions. organic-chemistry.org

Table 2: Representative Multi-Component Isoxazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Result |

|---|---|---|---|---|

| Aldehyde | Methyl Acetoacetate | Hydroxylamine HCl | Fruit Juice (e.g., Cocos nucifera L.) | Substituted Isoxazole Derivatives researchgate.net |

| Malononitrile | Hydroxylamine HCl | Aryl Aldehyde | K2CO3/Glycerol (DES) | 5-Amino-isoxazole-4-carbonitriles scilit.comnih.gov |

DES: Deep Eutectic Solvent

The most traditional and direct method for synthesizing the 3,5-dimethylisoxazole core involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. wikipedia.orgcore.ac.uk Specifically for the target scaffold, the reaction of pentane-2,4-dione (acetylacetone) with hydroxylamine hydrochloride provides 3,5-dimethylisoxazole in a straightforward manner. This reaction proceeds via the formation of an oxime at one of the carbonyl groups, followed by an intramolecular cyclization with the loss of a water molecule to form the stable heteroaromatic ring.

Modern variations of this approach may utilize deep eutectic solvents (DES) as a green reaction medium, which can be reused multiple times without significant loss of efficacy. core.ac.uk These newer protocols enhance the sustainability and efficiency of this classic transformation.

Introduction of the Sulfinate Moiety onto Isoxazole Systems

Once the 3,5-dimethylisoxazole core is obtained, the next critical step is the introduction of the sulfinate group at the 4-position. The electron-donating nature of the two methyl groups on the isoxazole ring increases the electron density, facilitating electrophilic substitution at the C4 position. nih.gov

A well-established, conventional route to alkali metal sulfinates begins with the synthesis of a sulfonyl chloride, which is then reduced. For the target compound, this involves the sulfochlorination of 3,5-dimethylisoxazole. This reaction uses a strong sulfonating agent, such as chlorosulfonic acid, to introduce a chlorosulfonyl (-SO₂Cl) group onto the ring, yielding 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov

The resulting sulfonyl chloride is a versatile intermediate that can be readily converted to the corresponding sodium sulfinate. A common and effective method for this reduction is the use of a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often with sodium bicarbonate to maintain basic conditions. nih.gov This two-step sequence represents a reliable and scalable method for preparing the target compound.

Table 3: Conventional Two-Step Sulfination Process

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Sulfochlorination | 3,5-Dimethylisoxazole | Chlorosulfonic Acid (ClSO₃H) | 3,5-Dimethylisoxazole-4-sulfonyl chloride nih.gov |

Modern synthetic chemistry has focused on developing milder and more functional-group-tolerant methods for introducing sulfinate groups, avoiding the often harsh conditions of traditional sulfochlorination.

SO₂ Surrogates: Gaseous sulfur dioxide (SO₂) is a fundamental building block for sulfinates, but it is toxic and difficult to handle in a standard laboratory setting. This has led to the development of solid, bench-stable SO₂ surrogates. dtu.dk One of the most prominent surrogates is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govepa.govresearchgate.net Synthetic protocols using DABSO typically involve the formation of an organometallic intermediate (e.g., an aryl lithium or Grignard reagent) from a halo-isoxazole precursor, which then reacts with DABSO to form the sulfinate. researchgate.net This approach offers a gas-free and convenient route to a wide array of aryl and heteroaryl sodium sulfinates. nih.govepa.gov

Electrochemical Routes: Organic electrosynthesis has emerged as a powerful and green alternative to traditional redox reactions, as it uses electric current in place of chemical oxidants or reductants. researchgate.netrsc.org Electrochemical methods have been successfully applied to reactions involving sodium sulfinates, primarily for generating sulfonyl radicals for subsequent coupling reactions. researchgate.netacs.orgnih.gov The direct electrochemical sulfination of heteroaromatic compounds is a developing field. Such a process would involve the anodic oxidation of a sulfur source or the direct functionalization of the isoxazole ring in an electrochemical cell, offering a sustainable and catalyst-free pathway for sulfinate synthesis. rsc.orgacs.org

Regioselective Sulfination of the 3,5-Dimethylisoxazole Nucleus

The introduction of a sulfinate group at a specific position on an aromatic ring, known as regioselectivity, is a critical challenge in organic synthesis. For the 3,5-dimethylisoxazole molecule, the target position for sulfination is the C4 carbon, which lies between the two methyl groups.

The directing influence of the existing substituents on the isoxazole ring is the primary factor governing the position of incoming groups. The two methyl groups at the C3 and C5 positions are electron-donating, which increases the electron density of the aromatic ring system. This electronic effect preferentially activates the C4 position, making it the most favorable site for electrophilic substitution reactions. nih.gov

A common and effective method to achieve this specific substitution is through sulfochlorination, followed by a reduction step. The process begins with the reaction of 3,5-dimethylisoxazole with a strong sulfonating agent, such as chlorosulfonic acid (ClSO₃H). The electron-rich nature of the C4 position facilitates the attack by the electrophilic sulfur species, leading to the formation of the intermediate, 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov

Once the sulfonyl chloride is formed, it can be converted to the desired sodium sulfinate salt. This is typically achieved through a controlled reduction reaction. A widely used method for this conversion is the reaction of the sulfonyl chloride with a mild reducing agent like sodium sulfite (Na₂SO₃) in an aqueous solution, often in the presence of a base such as sodium bicarbonate to neutralize the acidic byproducts. nih.gov This two-step sequence ensures high regioselectivity for the C4 position and provides a reliable route to the sulfinate precursor.

Table 1: Key Intermediates in Regioselective Sulfination

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 3,5-Dimethylisoxazole | C₅H₇NO | Starting Nucleus |

| 3,5-Dimethylisoxazole-4-sulfonyl chloride | C₅H₆ClNO₃S | Key Intermediate |

| Sodium 3,5-dimethylisoxazole-4-sulfinate | C₅H₆NNaO₃S | Final Product |

Development of Integrated and Convergent Synthetic Pathways to this compound

A logical and convergent pathway begins with the construction of the core 3,5-dimethylisoxazole ring itself. This is classically achieved through the condensation reaction of a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), with hydroxylamine hydrochloride. This reaction forms the five-membered isoxazole ring in a single, high-yielding step.

Following the formation of the isoxazole nucleus, the synthesis proceeds to the regioselective sulfination at the C4 position as previously described (Section 2.2.3). An integrated pathway would aim to perform these steps sequentially, potentially without the need for extensive purification of the intermediate 3,5-dimethylisoxazole. For example, after the initial ring-forming reaction, the crude isoxazole product could be directly subjected to sulfochlorination conditions, thereby saving time, materials, and energy.

Application of Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. abap.co.in

A primary goal of green chemistry is to replace volatile and often toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. The synthesis of isoxazole derivatives, including the initial formation of the 3,5-dimethylisoxazole ring, has been successfully demonstrated in aqueous media. acgpubs.orgresearchgate.net Performing the condensation of pentane-2,4-dione and hydroxylamine in water can eliminate the need for organic solvents like ethanol (B145695) or methanol, significantly reducing the process's environmental footprint.

Solvent-free reactions represent another key green chemistry approach. By running reactions with neat reactants, often with gentle heating or mechanical grinding, solvent waste is completely eliminated. This approach offers benefits such as higher reaction concentrations, which can lead to faster reaction times and easier product isolation. nih.gov

Conventional heating methods often rely on inefficient heat transfer, leading to long reaction times and the formation of unwanted byproducts. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry to overcome these limitations. abap.co.in Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. zenodo.org This technique has been widely applied to the synthesis of various heterocyclic compounds, including isoxazoles, often resulting in higher product yields and cleaner reactions. abap.co.innveo.org

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. libretexts.org A reaction with 100% atom economy generates no waste byproducts.

In the synthesis of this compound, the initial ring-forming condensation reaction has a relatively high atom economy.

Reaction: Pentane-2,4-dione + Hydroxylamine → 3,5-Dimethylisoxazole + 2 H₂O

In this step, the only byproduct is water, making it an efficient transformation. However, the subsequent sulfination and reduction steps are less atom-economical. For example, the sulfochlorination using chlorosulfonic acid generates hydrogen chloride (HCl) as a byproduct. The reduction of the sulfonyl chloride with sodium sulfite generates sodium chloride and sodium sulfate (B86663) as waste products.

Table 2: Atom Economy Comparison of Synthetic Steps

| Reaction Step | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|

| Isoxazole Formation | 3,5-Dimethylisoxazole | H₂O | High |

| Sulfochlorination | 3,5-Dimethylisoxazole-4-sulfonyl chloride | HCl | Moderate |

Reactivity and Advanced Chemical Transformations of Sodium 3,5 Dimethylisoxazole 4 Sulfinate

Reactions at the Sulfinate Functional Group

The sulfinate moiety is the primary locus of reactivity in Sodium 3,5-dimethylisoxazole-4-sulfinate, participating in a range of transformations that underscore its utility as a synthetic building block. These reactions can be broadly categorized into nucleophilic, radical, and electrophilic pathways.

Nucleophilic Reactivity of the Sulfinate Anion in Bond Formations (S-C, S-N, S-S)

The sulfinate anion of this compound is a potent nucleophile, readily participating in reactions to form new sulfur-carbon (S-C), sulfur-nitrogen (S-N), and sulfur-sulfur (S-S) bonds. nih.gov This nucleophilicity is a cornerstone of its synthetic utility, enabling the introduction of the 3,5-dimethylisoxazol-4-sulfonyl group into a wide array of organic molecules.

S-C Bond Formation: The formation of S-C bonds is a common transformation of sulfinate salts. In this context, this compound can react with suitable carbon electrophiles, such as alkyl halides or epoxides, to yield sulfones. This reaction is a fundamental method for constructing the carbon-sulfur backbone of many organic compounds. The general applicability of sulfinates in C(sp3)–C(sp2) coupling reactions has been demonstrated, where alkyl sulfinates are activated and coupled with heteroaryl Grignard reagents. nih.gov

S-N Bond Formation: The synthesis of sulfonamides, a critical functional group in many pharmaceuticals, can be achieved through the reaction of the sulfinate anion with electrophilic nitrogen sources. For instance, the coupling of amines with sodium sulfinates, sometimes mediated by reagents like molecular iodine, provides a direct route to sulfonamides. semanticscholar.org This transformation highlights the ability of the sulfinate to act as a nucleophile towards nitrogen.

S-S Bond Formation: Thiosulfonates can be synthesized through the reaction of sodium sulfinates with electrophilic sulfur species. nih.gov For example, the reaction with N-(arylthio)succinimides or the copper-catalyzed reaction with disulfides and diselenides under air are effective methods for forming S-S and Se-S bonds, respectively. nih.govsemanticscholar.org

| Bond Type | Reactant | Product | Reaction Conditions |

| S-C | Alkyl Halide | Alkyl 3,5-dimethylisoxazol-4-yl sulfone | Nucleophilic Substitution |

| S-N | Electrophilic Amine | 3,5-dimethylisoxazole-4-sulfonamide (B1309605) | Coupling Reaction |

| S-S | Disulfide | 3,5-dimethylisoxazol-4-yl thiosulfonate | Copper-catalyzed |

Generation and Trapping of Sulfonyl Radicals from the Sulfinate

Sodium sulfinates are well-established precursors for the generation of sulfonyl radicals (RSO₂•), which are highly reactive intermediates in a variety of synthetic transformations. researchgate.net These radicals can be generated from this compound through several methods, including photoredox catalysis. researchgate.net Once generated, the 3,5-dimethylisoxazol-4-sulfonyl radical can be trapped by a range of radical acceptors, such as alkenes and alkynes, to form new carbon-sulfur bonds.

This radical-based approach offers a complementary strategy to the nucleophilic pathways for C-S bond formation. For example, the addition of sulfonyl radicals to electron-deficient olefins is a common method for the synthesis of sulfones. researchgate.net The versatility of this approach is demonstrated by the wide range of radical trapping agents that can be employed, leading to a diverse array of sulfonated products. The generation of sulfonyl radicals from aryldiazonium tetrafluoroborates in the presence of a sulfur dioxide surrogate has also been reported, leading to the synthesis of 3-sulfonated coumarins. nih.gov

Electrophilic Activation and Transformations of Sulfinate Derivatives

While the sulfinate anion is predominantly nucleophilic, its derivatives can be activated to behave as electrophiles. For instance, conversion of the sulfinate to a sulfinyl chloride (RSOCl) or a mixed anhydride (B1165640) would render the sulfur atom susceptible to attack by nucleophiles. This electrophilic activation opens up alternative pathways for the formation of S-C, S-N, and S-O bonds.

The Pummerer reaction, a classic transformation in organosulfur chemistry, involves the activation of a sulfoxide (B87167) to form a thionium (B1214772) ion, which is a potent electrophile. nih.gov While not a direct reaction of the sulfinate, it illustrates the principle of activating a sulfur(IV) species to facilitate bond formation. Similarly, electrophilic stress induced by itaconate and its derivatives has been shown to regulate inflammatory pathways, highlighting the broader context of electrophilic sulfur species in biological systems. nih.govresearchgate.net

Reactivity Involving the Isoxazole (B147169) Ring System and Methyl Substituents

Beyond the reactivity of the sulfinate group, the isoxazole ring and its methyl substituents also participate in a range of chemical transformations, further expanding the synthetic utility of this compound.

Ring-Opening Reactions and Subsequent Chemical Functionalization

The isoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, providing a pathway to highly functionalized acyclic compounds. nih.govmdpi.com The weak N-O bond within the isoxazole ring makes it susceptible to cleavage, which can be initiated by various reagents. nih.gov

One notable example is the ring-opening fluorination of isoxazoles. Treatment with an electrophilic fluorinating agent like Selectfluor® can lead to the formation of tertiary fluorinated carbonyl compounds. organic-chemistry.orgresearchgate.net This reaction proceeds through electrophilic fluorination followed by deprotonation and N-O bond cleavage. researchgate.net The resulting α-fluorocyanoketones are versatile intermediates that can be further transformed into a variety of fluorinated molecules. organic-chemistry.org Iron-catalyzed ring-opening and ring-closing cascade reactions of isoxazole-based precursors have also been developed for the synthesis of functionalized pyrroles and isoquinolines. researchgate.net

| Reagent | Product of Ring-Opening | Subsequent Functionalization |

| Selectfluor® | α-fluorocyanoketone | Reduction to fluorinated β-amino alcohols |

| Iron Catalyst | Intermediate for cascade reaction | Synthesis of pyrroles and isoquinolines |

Directed Functionalization and C-H Activation of the Isoxazole Ring and Alkyl Groups

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, and the isoxazole ring system can be a substrate for such transformations. Transition metal-catalyzed C-H activation provides a means to introduce new substituents onto the isoxazole ring with high regioselectivity. researchgate.net Palladium-catalyzed C-H activation has been employed for the synthesis of benzo[d]isoxazoles through a [4+1] annulation pathway. rsc.orgresearchgate.net

Furthermore, the isoxazole moiety itself can act as a directing group to guide C-H functionalization at other positions within a molecule. researchgate.net The development of methodologies for the direct functionalization of isoxazoles, including rhodium(III)-catalyzed carboxylate-directed C-H activation, has enabled access to novel isoxazole derivatives. researchgate.net The palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate using aryl bromides is another example of double C-H bond functionalization on the isoxazole core. researchgate.net While less explored for the methyl groups of 3,5-dimethylisoxazole (B1293586) specifically, C-H activation of alkyl groups attached to heterocyclic rings is a known strategy for introducing further functionality.

Transformations of the Methyl Substituents via Side-Chain Modification

The methyl groups at the 3- and 5-positions of the isoxazole ring, while generally stable, offer potential sites for functionalization through side-chain modification. Although direct, selective modification of these specific methyl groups on the sulfinate compound is not extensively documented, the reactivity of related 3,5-dimethylisoxazole derivatives provides insight into plausible transformation pathways. The isoxazole ring influences the reactivity of its substituents; for instance, the methyl groups can be susceptible to reactions typical for activated methyl groups in heterocyclic systems. researchgate.netnih.gov

Research on various isoxazole-containing compounds has demonstrated that methyl substituents can undergo condensation reactions with aldehydes or be halogenated under specific conditions to introduce further functionality. mdpi.com Structure-activity relationship (SAR) studies on isoxazole derivatives have shown that modifications at these positions, such as the introduction of non-polar groups like halogens or other alkyl groups, can significantly influence the biological activity of the resulting molecules. nih.gov For example, in the context of medicinal chemistry, the 3,5-dimethylisoxazole moiety is recognized as an effective acetyl-lysine (KAc) mimic, and modifications to the core structure are explored to optimize binding to protein targets like bromodomains. nih.govnih.govacs.org These studies underscore the synthetic value of accessing derivatives with modified side chains.

Catalytic Cross-Coupling Reactions Employing this compound

This compound serves as an effective coupling partner in a variety of metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-sulfur and carbon-carbon bonds.

Palladium-catalyzed desulfinative cross-coupling reactions represent a robust method for the synthesis of biaryl compounds, and sodium arylsulfinates are excellent nucleophilic partners in these transformations. nih.govorganic-chemistry.orglookchem.com In these reactions, the sulfinate group is extruded as sulfur dioxide (SO₂), facilitating the formation of a new carbon-carbon bond between the isoxazole ring and an aryl halide. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the sodium sulfinate, and subsequent reductive elimination of the biaryl product. nih.gov

The efficiency of these couplings can be influenced by the choice of ligands, bases, and reaction conditions. Bidentate phosphine (B1218219) ligands have been found to be particularly effective in promoting good yields. researchgate.net Studies have shown that electron-poor aryl bromides and electron-rich aryl sulfinates tend to react most favorably. researchgate.net This methodology has been successfully applied to the synthesis of a wide range of structurally diverse biaryls. mdpi.comnih.gov

Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | dppf | Cs₂CO₃ | DMF | 185 | 79 |

| 4-Bromotoluene | PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 66 |

| 1-Bromo-4-nitrobenzene | dppf | Cs₂CO₃ | DMF | 185 | 74 |

This table presents representative data compiled from various sources and is for illustrative purposes. lookchem.com

Copper catalysts provide a complementary and often milder alternative to palladium for reactions involving sulfinates. Copper-catalyzed reactions of this compound can lead to the formation of sulfones through sulfonylation reactions or participate in other intermolecular couplings. rsc.orgresearchgate.net For instance, copper-mediated C-H bond sulfonylation of benzoic acid derivatives has been achieved using sodium sulfinates, employing a directing group strategy to achieve high regioselectivity. rsc.org

Copper-catalyzed couplings have also been developed for the formation of sulfones from aryl halides and sulfinates. These methods are attractive due to the lower cost and toxicity of copper compared to palladium. The development of specific amide-based ligands has enabled the efficient copper-catalyzed coupling of even challenging substrates like (hetero)aryl chlorides with sodium methanesulfinate. scispace.com

Table 2: Copper-Catalyzed Reactions with Sodium Sulfinates

| Substrate | Copper Source | Ligand | Oxidant/Additive | Solvent | Product Type |

|---|---|---|---|---|---|

| Benzoic Acid Derivative | Cu(OAc)₂ | 8-Aminoquinoline | Ag₂CO₃ | DCE | Aryl Sulfone |

| Aryl Iodide | CuI | Phenanthroline | - | Toluene | Aryl Sulfone |

| Aryl Chloride | CuI | Amide Ligand | - | Dioxane | Aryl Methyl Sulfone |

This table provides a summary of various copper-catalyzed reactions involving sodium sulfinates. rsc.orgscispace.comnih.govresearchgate.net

In recent years, there has been a significant push towards developing more sustainable synthetic methods, leading to the investigation of metal-free and organocatalytic coupling strategies. For the transformation of sodium sulfinates, several metal-free approaches have been reported. These often involve radical pathways, where a sulfonyl radical is generated from the sulfinate salt, which then participates in subsequent bond-forming reactions. nih.gov

For example, the iodine-mediated coupling of sodium sulfinates with various nitrogen-containing compounds, such as azoles and amines, provides a direct, metal-free route to sulfonamides. researchgate.netnih.gov Hypervalent iodine reagents can also mediate the C-C selective coupling of sulfonanilides with aromatic hydrocarbons in an organocatalytic fashion. nih.gov Furthermore, photoredox catalysis, sometimes in conjunction with a nickel co-catalyst, has emerged as a powerful tool for the sulfonylation of aryl, heteroaryl, and vinyl halides with sodium sulfinates under mild, room-temperature conditions. nih.gov An organoboron photocatalyst has also been used with nickel for the synthesis of sulfones from aryl bromides and sodium sulfinates under visible light. mdpi.com

Role of this compound as a Precursor to Organosulfur Building Blocks

This compound is a valuable precursor for the synthesis of a wide array of organosulfur compounds, which are of significant interest in medicinal and materials chemistry. rsc.org

The sulfinate moiety is readily converted into sulfonyl groups, making this compound an excellent starting material for the synthesis of sulfones and sulfonamides. nih.govresearchgate.net Sulfones can be synthesized through various methods, including the reaction of the sulfinate with alcohols or through transition-metal-free ring-opening sulfonylation of cyclic sulfonium (B1226848) salts. researchgate.netfigshare.com The use of sulfur dioxide surrogates has also become a prominent strategy in modern sulfone synthesis. baranlab.org

The synthesis of sulfonamides from sodium sulfinates can be achieved through several efficient protocols. ekb.egresearchgate.net Metal-free, iodine-mediated reactions with amines provide a straightforward approach. nih.gov Copper-catalyzed oxidative coupling between sodium sulfinates and amines is another effective method. rsc.org These reactions tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of sulfonamide derivatives. researchgate.net

Table 3: Synthesis of Organosulfur Compounds from Sodium Sulfinates

| Product Type | Reagents | Catalyst/Mediator | Key Features |

|---|---|---|---|

| Sulfones | Alcohols | Trimethylsilyl chloride | Revision of O-attack mechanism |

| Sulfones | Aryl Bromides | Nickel/Photoredox | Mild, room temperature conditions |

| Sulfonamides | Azoles, Amines | I₂, NBS, or NIS | Metal-free, ambient temperature |

| Sulfonamides | Amines | CuI | Oxidative coupling |

This table summarizes various methods for the synthesis of sulfones and sulfonamides from sodium sulfinates. researchgate.netnih.govnih.govresearchgate.netrsc.org

Synthesis of Sulfides, Thiosulfonates, and Sulfinate Esters

This compound serves as a versatile precursor in organosulfur chemistry. As a member of the sodium sulfinate class of compounds, it is amenable to a variety of transformations that form new sulfur-carbon, sulfur-sulfur, and sulfur-oxygen bonds. These reactions are fundamental in synthetic chemistry, enabling the construction of more complex molecules. The following sections detail the established methodologies for converting sodium sulfinates into sulfides, thiosulfonates, and sulfinate esters. While the general reactivity of sodium sulfinates is well-documented, specific studies detailing these transformations for this compound are not extensively available in the reviewed literature. Therefore, the following descriptions are based on the known reactivity of analogous sodium sulfinate compounds.

Synthesis of Sulfides

The synthesis of sulfides from sodium sulfinates typically involves their reaction with electrophilic carbon sources, such as alkyl halides. This transformation provides a direct route to forming a sulfur-carbon bond. The sulfinate anion acts as a nucleophile, displacing a leaving group on the electrophile.

In a typical reaction, a sodium sulfinate is treated with an alkyl halide in a suitable solvent. The choice of solvent and reaction conditions can influence the yield and selectivity of the reaction. This method is a straightforward approach to synthesizing a wide range of sulfides.

Synthesis of Thiosulfonates

Thiosulfonates can be synthesized from sodium sulfinates through several methods, including the coupling reaction with thiols or disulfides, or via a disproportionation reaction. These compounds, containing a sulfur-sulfur bond, are valuable intermediates in organic synthesis.

One common approach involves the reaction of a sodium sulfinate with a thiol in the presence of an oxidizing agent. nih.gov Alternatively, direct coupling with disulfides can be achieved, often catalyzed by a transition metal. nih.gov Another method is the self-coupling or disproportionation of the sodium sulfinate itself, which can be promoted by reagents like boron trifluoride diethyl etherate. nih.govgoogle.com These reactions typically proceed under mild conditions and tolerate a variety of functional groups. nih.gov

The following table summarizes representative conditions for the synthesis of thiosulfonates from various sodium sulfinates, illustrating the general applicability of these methods.

| Sodium Sulfinate Reactant | Coupling Partner/Reagent | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium p-toluenesulfinate | Thiophenol | FeCl3 / CH3CN | S-phenyl 4-methylbenzenethiosulfonate | 94 | nih.gov |

| Sodium benzenesulfinate | Benzenethiol | CuI-Phen·H2O / DMSO | S-phenyl benzenethiosulfonate | 96 | nih.gov |

| Sodium p-toluenesulfinate | Self-coupling | BF3·OEt2 / Dichloromethane | S-(p-tolyl) 4-methylbenzenethiosulfonate | High | nih.govgoogle.com |

| Sodium methanesulfinate | Methanethiol | FeCl3 / CH3CN | S-methyl methanethiosulfonate | 83 | nih.gov |

Synthesis of Sulfinate Esters

Sulfinate esters are formed through the reaction of sodium sulfinates with alcohols, a process that establishes a new sulfur-oxygen bond. This transformation often requires the activation of the sulfinate salt or the alcohol to proceed efficiently.

A modern approach to synthesizing chiral sulfinate esters involves the asymmetric condensation of prochiral sulfinates with alcohols using an organocatalyst. nih.gov This method allows for the stereoselective formation of sulfinate esters, which are valuable intermediates in asymmetric synthesis. nih.gov Another strategy involves the reaction of a sulfinic acid (derived from the sodium salt) with an alcohol in the presence of a catalyst, such as a lanthanide(III) triflate. The direct reaction with alcohols can be facilitated by activating agents that convert the alcohol into a better leaving group or activate the sulfinate itself. nih.gov

The table below provides examples of conditions used for the synthesis of sulfinate esters from various sulfinates, demonstrating the versatility of these synthetic routes.

| Sulfinate Reactant | Alcohol Reactant | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Prochiral aryl sulfinate | Various bioactive alcohols | Pentanidium (organocatalyst), Ethyl chloroformate | Enantioenriched sulfinate esters | High | nih.gov |

| p-Toluenesulfinic acid | Various alcohols | Lanthanide(III) triflates | Alkyl p-toluenesulfinates | Good | researchgate.net |

| Various aryl sulfinates | Methanol | Aluminum trichloride | Methyl arenesulfinates | Moderate | researchgate.net |

Mechanistic Investigations of Reactions Involving Sodium 3,5 Dimethylisoxazole 4 Sulfinate

Kinetic Analysis of Key Transformations and Rate-Determining Steps

Kinetic analysis of reactions involving sodium sulfinates is fundamental to understanding their mechanisms and identifying the rate-determining steps. While specific kinetic data for sodium 3,5-dimethylisoxazole-4-sulfinate is not extensively documented, studies on analogous aryl and alkyl sulfinates provide a strong basis for predicting its behavior.

In metal-catalyzed cross-coupling reactions, the rate-determining step can be the oxidative addition of a substrate to the metal center, transmetalation involving the sulfinate, or the final reductive elimination step. For example, in palladium-catalyzed sulfinylation reactions, the rate can be dependent on the concentration of both the aryl halide and the palladium catalyst, suggesting that the oxidative addition is a key kinetic event.

Consider a generalized reaction where an aryl halide (Ar-X) is coupled with a sodium sulfinate (R-SO₂Na) catalyzed by a palladium complex. The reaction rate can often be expressed as:

Rate = k[Ar-X][Pd-catalyst]

This rate law suggests that the reaction is first-order with respect to both the aryl halide and the catalyst, while being zero-order with respect to the sodium sulfinate. This implies that the sulfinate enters the catalytic cycle after the rate-determining step.

Table 1: Factors Influencing Reaction Rates in Sulfinate Chemistry

| Factor | Influence on Reaction Kinetics | Typical Rate-Determining Step |

|---|---|---|

| Nature of the R group | Electron-donating groups on an aryl sulfinate can increase the rate of single electron transfer (SET). nih.gov | Initial activation/oxidation of the sulfinate. |

| Catalyst Concentration | In metal-catalyzed reactions, the rate is often directly proportional to the catalyst concentration. | Oxidative addition or transmetalation. |

| Substrate Structure | The electronic and steric properties of the coupling partner (e.g., aryl halide) significantly affect the rate. nih.gov | Oxidative addition. |

Elucidation of Reaction Intermediates through Advanced Spectroscopic Probes

The transient nature of intermediates in reactions involving this compound necessitates the use of advanced spectroscopic techniques for their detection and characterization. In-situ Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful tools in this regard.

In-situ NMR Spectroscopy: This technique allows for the real-time monitoring of a reaction mixture, providing insights into the formation and consumption of reactants, intermediates, and products. For metal-catalyzed processes, in-situ NMR can help identify catalyst resting states and key intermediates, such as metal-sulfinate complexes. For example, ³¹P NMR can be used to track changes in the coordination sphere of a phosphine-ligated metal catalyst as it interacts with the sulfinate.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Since many reactions of sulfinates proceed through radical pathways, EPR is an indispensable tool for detecting and characterizing paramagnetic species. researchgate.net The oxidation of this compound generates the corresponding 3,5-dimethylisoxazole-4-sulfonyl radical. EPR spectroscopy can confirm the presence of this radical and, through analysis of its g-factor and hyperfine coupling constants, provide information about its electronic structure and environment. Spin trapping experiments, where a short-lived radical is trapped by a diamagnetic molecule to form a more persistent radical adduct, are often employed in conjunction with EPR to identify the specific radical species involved.

Detailed Study of Catalyst Cycles and Ligand Effects in Metal-Mediated Processes

Sodium sulfinates are versatile partners in a range of transition-metal-catalyzed cross-coupling reactions. researchgate.net A detailed understanding of the catalyst cycle is essential for reaction optimization. A general catalytic cycle for a palladium-catalyzed sulfone synthesis, for example, typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation/Substitution: The sulfinate salt (R-SO₂Na) displaces the halide on the palladium center to form an Ar-Pd-SO₂R complex.

Reductive Elimination: The aryl and sulfonyl groups couple, releasing the final sulfone product (Ar-SO₂R) and regenerating the active Pd(0) catalyst.

Table 2: Influence of Ligand Properties on Metal-Catalyzed Sulfinylation

| Ligand Property | Effect on Catalytic Cycle | Example |

|---|---|---|

| Steric Bulk | Bulky ligands can promote reductive elimination, accelerating the final step of the cycle. | Buchwald-type biaryl phosphines. |

| Electron-Donating Ability | Electron-rich ligands can increase the rate of oxidative addition by making the metal center more nucleophilic. | Trialkylphosphines like P(t-Bu)₃. |

| Bite Angle | The bite angle of bidentate ligands can influence the geometry of the metal complex, affecting both the rate and selectivity of the reaction. nih.gov | Xantphos, dppf. |

Characterization of Electron Transfer Pathways and Radical Scavenging Experiments

Many reactions involving sodium sulfinates are initiated by a single electron transfer (SET) event. nih.gov The sulfinate anion is relatively easy to oxidize, serving as an electron donor to an appropriate acceptor (e.g., a photocatalyst, an oxidant, or an electrode). This SET process generates a sulfonyl radical, which is a key intermediate in numerous synthetic transformations.

The propensity of a sulfinate to undergo SET is influenced by its oxidation potential, which in turn is affected by the electronic nature of the substituent. For this compound, the electron-rich nature of the dimethylisoxazole ring is expected to facilitate this process. Computational studies have shown that in certain photochemical reactions, an effective electron transfer occurs from the sulfinate to a photoexcited nitroarene in the excited state. nih.gov

To confirm the involvement of radical intermediates, radical scavenging experiments are often performed. In these experiments, a radical scavenger (e.g., TEMPO or 1,1-diphenylethylene) is added to the reaction mixture. If the reaction is inhibited or quenched by the scavenger, it provides strong evidence for a radical-mediated pathway. The formation of a trapped adduct between the scavenger and the sulfonyl radical can often be detected by mass spectrometry, further corroborating the mechanism. For instance, sulfoxy radicals (SORs) can be detected and their scavenging effects investigated using chromogenic reagents like 3,3′,5,5′-tetramethylbenzidine (TMB). nih.gov

Influence of Reaction Conditions on Reaction Mechanisms

The reaction pathway followed by this compound can be highly sensitive to the reaction conditions, including solvent polarity, pH, and the presence of additives.

Solvent Polarity: The polarity of the solvent can influence both the solubility of the sulfinate salt and the stability of charged intermediates or transition states. Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the sodium sulfinate and can favor pathways involving ionic intermediates. In contrast, nonpolar solvents might favor radical pathways by discouraging charge separation.

pH: The pH of the reaction medium can be a critical factor, particularly in aqueous or protic solvents. researchgate.netresearchgate.netmdpi.comnih.gov The stability of the sulfinate itself and other reactants or intermediates can be pH-dependent. nih.gov For example, under strongly acidic conditions, the sulfinate may be protonated to the corresponding sulfinic acid, which has different reactivity. Studies on related systems have shown that pH has a significant influence on the formation of volatile compounds in Maillard-type reactions, with certain products being favored at acidic pH while others are inhibited. researchgate.net

Additives: Additives can dramatically alter the course of a reaction. In metal-catalyzed reactions, additives like bases or halide scavengers are often required to facilitate the catalytic cycle. In radical reactions, the addition of a redox-active mediator can be necessary to promote the initial SET event. For example, certain reactions benefit from the presence of acids like formic acid, which can play a role in the reduction of other functional groups in the system. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) |

| 1,1-Diphenylethylene |

| 3,3′,5,5′-Tetramethylbenzidine (TMB) |

| Formic acid |

| Palladium |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| P(t-Bu)₃ (Tri-tert-butylphosphine) |

| N,N-Dimethylformamide (DMF) |

Theoretical and Computational Chemistry Studies on Sodium 3,5 Dimethylisoxazole 4 Sulfinate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis of the Sulfinate and Isoxazole (B147169) Moieties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Sodium 3,5-dimethylisoxazole-4-sulfinate. nih.govnih.gov These methods allow for the optimization of the molecule's geometry to its lowest energy state and the subsequent analysis of its molecular orbitals and charge distribution. nih.govnih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. nih.govresearchgate.net For the 3,5-dimethylisoxazole-4-sulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group, specifically the sulfur and oxygen atoms, indicating this moiety is the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed across the π-system of the isoxazole ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For the sulfinate anion, the MEP would show a high concentration of negative charge around the oxygen atoms of the sulfinate group, confirming its nucleophilic character.

These calculations provide fundamental electronic properties that govern the molecule's behavior.

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. nih.gov | A value indicating it is a relatively "soft" nucleophile. |

Note: The values in this table are illustrative, based on general principles of quantum chemical calculations applied to similar structures.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is essential for mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely reaction mechanisms. nih.gov

Sulfinates are versatile reagents that can participate in reactions through different pathways, such as nucleophilic substitution or single-electron transfer (SET). nih.govrsc.org Computational studies can distinguish between these pathways by calculating the activation energy barriers for each. For instance, in a reaction with an alkyl halide, one could model both an SN2-type pathway, where the sulfinate acts as a nucleophile, and a radical pathway initiated by SET. The calculated energy profiles would reveal which mechanism is more favorable. nih.gov

The geometry of the transition state (the highest energy point along the reaction coordinate) is of particular interest. Locating and characterizing transition states through computational methods allows for a detailed understanding of the bond-forming and bond-breaking processes. For example, in the sulfonylation of an electrophile, calculations would reveal the precise bond lengths and angles as the new sulfur-carbon or sulfur-nitrogen bond is formed. rsc.org This information is critical for understanding and predicting reaction outcomes.

Prediction of Reactivity Profiles and Stereochemical Outcomes

Building on the understanding of electronic structure and reaction pathways, computational chemistry can predict the reactivity and stereochemistry of reactions involving this compound. The regioselectivity of a reaction—which part of a molecule reacts—can often be predicted by examining the properties of the FMOs or by comparing the activation energies for attack at different sites. rsc.org

For example, in reactions with ambident electrophiles, calculations can predict whether the sulfinate will attack with its sulfur or oxygen atom. While sulfur is generally the softer and more common nucleophilic center, computational models can quantify the energy barriers for both pathways, taking into account the specific electrophile and reaction conditions.

Furthermore, computational models are powerful tools for predicting stereochemical outcomes. researchgate.net In reactions involving chiral centers, the formation of one stereoisomer over another is determined by the relative energies of the diastereomeric transition states. By modeling these transition states, researchers can predict which product will be favored and to what extent (i.e., the diastereomeric or enantiomeric excess). acs.org This is particularly relevant for the synthesis of chiral sulfones, an important class of compounds in medicinal chemistry. researchgate.net

Analysis of Non-Covalent Interactions and Conformational Preferences within the Compound and its Derivatives

The three-dimensional shape, or conformation, of a molecule is critical to its properties and reactivity. This conformation is determined by a subtle balance of covalent and non-covalent interactions. nih.gov Computational methods can analyze these interactions to predict the most stable conformations of this compound and its derivatives.

Within the molecule, rotation around single bonds (like the C-S bond) gives rise to different conformers. Computational conformational analysis involves calculating the relative energies of these different spatial arrangements. The results can reveal the most stable conformer and the energy barriers to rotation between different conformations.

Non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces, play a crucial role. nih.gov For instance, in derivatives of the title compound, intramolecular hydrogen bonds or specific electrostatic interactions between the sulfinate oxygens and other parts of the molecule could lock the conformation into a preferred geometry. nih.gov The analysis of non-covalent interactions (NCI) is a computational technique that helps visualize and quantify these weak interactions that are fundamental to molecular shape and intermolecular recognition. nih.govnih.gov

Table 2: Key Non-Covalent Interactions and Their Potential Influence

| Interaction Type | Potential Locus in Derivatives | Predicted Influence on Conformation |

|---|---|---|

| Dipole-Dipole | Between the sulfinate group (S=O) and polar functional groups on a derivative. | Influences the orientation of substituents relative to the isoxazole ring. nih.gov |

| S···O Interaction | Between the sulfinate sulfur and a nearby oxygen atom in a larger derivative structure. | Can act as a conformational control element, biasing torsional angles. nih.gov |

| Hydrogen Bonding | Between sulfinate oxygens and N-H or O-H groups in interacting molecules or derivatives. | Key for intermolecular recognition and crystal packing. |

| π-stacking | Between the isoxazole ring and other aromatic rings in derivatives or interacting molecules. | Can lead to specific aggregation or binding modes. |

Advanced Applications of Sodium 3,5 Dimethylisoxazole 4 Sulfinate in Organic Synthesis

As a Versatile Chemical Building Block for the Assembly of Complex Molecular Architectures

The utility of Sodium 3,5-dimethylisoxazole-4-sulfinate as a foundational component in the synthesis of intricate molecular structures is a growing area of investigation. The isoxazole (B147169) and sulfinate moieties can be strategically employed to build larger, more complex molecules with potential applications in medicinal chemistry and materials science. The reactivity of the sulfinate group, often after conversion to a more reactive species like a sulfonyl chloride, allows for its incorporation into a wide array of organic compounds.

A notable example of its application is in the modification of natural products, such as the alkaloid cytisine (B100878). nih.gov The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine demonstrates the role of the 3,5-dimethylisoxazole-4-sulfonyl group in creating novel derivatives of biologically active compounds. nih.gov In this synthesis, the corresponding 3,5-dimethylisoxazole-4-sulfonyl chloride, which can be prepared from the sodium sulfinate, is reacted with cytisine to form a stable sulfonamide linkage. nih.gov This modification introduces the isoxazole moiety into the cytisine framework, potentially altering its biological activity and leading to the development of new therapeutic agents. nih.gov

The reaction to form this complex architecture is outlined below:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 3,5-Dimethylisoxazole-4-sulfonyl chloride | Cytisine | Pyridine, Dry acetonitrile (B52724) | 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine |

This strategic derivatization highlights the potential of the 3,5-dimethylisoxazole-4-sulfonyl moiety to serve as a key building block in the assembly of complex and potentially bioactive molecules. nih.gov

In the Development of Stereoselective Synthetic Methodologies

The application of this compound in the realm of stereoselective synthesis is an area that is not yet extensively explored in the available scientific literature. While chiral auxiliaries are crucial tools in controlling the stereochemical outcome of chemical reactions, there are no specific documented examples of the 3,5-dimethylisoxazole-4-sulfonyl group being employed for this purpose. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which they are removed. Common examples of such auxiliaries are based on chiral oxazolidinones and camphor (B46023) derivatives. The development of new and efficient chiral auxiliaries is an ongoing effort in organic synthesis.

Future research may investigate the potential for creating chiral derivatives of the 3,5-dimethylisoxazole-4-sulfonamide (B1309605) that could act as effective chiral auxiliaries in asymmetric reactions, such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. The rigid isoxazole ring could provide a well-defined steric environment to influence the stereochemical course of a reaction. However, at present, there is a lack of specific research findings or data to report on this application.

Potential Role as a Precursor for Ligands in Transition Metal Catalysis

The 3,5-dimethylisoxazole-4-sulfonyl moiety, derivable from this compound, holds potential for the synthesis of novel ligands for transition metal catalysis. The nitrogen and oxygen atoms within the isoxazole ring, as well as the oxygen atoms of the sulfonyl group, can act as potential coordination sites for metal ions. Ligands play a critical role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

While direct examples of ligands synthesized from this compound are not prominent in the literature, the coordination chemistry of related isoxazole and sulfonamide-containing molecules provides a strong indication of this potential. For instance, various transition metal complexes with ligands containing sulfonamide groups have been synthesized and characterized. researchgate.net It has been shown that sulfonamide moieties can act as N-donor ligands in coordination chemistry. researchgate.net

Furthermore, metal complexes of sulfamethoxazole, a compound containing a methylisoxazole and a sulfonamide group, have been prepared and studied. uobaghdad.edu.iq In these complexes, the isoxazole and sulfonamide groups are involved in coordinating with metal ions such as Pd(II), Pt(IV), and Au(III). uobaghdad.edu.iq This demonstrates the inherent coordinating ability of the isoxazole-sulfonamide scaffold.

The synthesis of such metal complexes can be summarized as follows:

| Ligand Precursor | Metal Salt | Resulting Complex Type |

| 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide | Pd(II), Pt(IV), Au(III) ions | Chelated metal complexes |

The development of ligands derived from 3,5-dimethylisoxazole-4-sulfinate could lead to new catalysts with unique reactivity and selectivity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Contribution to the Design of Novel Reagents for Organic Transformations

This compound serves as a precursor to versatile reagents for a range of organic transformations. The corresponding sulfonyl chloride, 3,5-dimethylisoxazole-4-sulfonyl chloride, is a key intermediate that can be readily prepared and utilized to introduce the 3,5-dimethylisoxazole-4-sulfonyl group into various organic molecules. google.com This moiety can influence the reactivity and properties of the resulting compounds, leading to the design of novel reagents.

The utility of 3,5-dimethylisoxazole-4-sulfonyl chloride as a reagent is demonstrated by its use in the synthesis of sulfonamides, which are an important class of compounds with a wide range of biological activities. nih.gov The reaction of the sulfonyl chloride with primary or secondary amines provides a straightforward method for the preparation of the corresponding 3,5-dimethylisoxazole-4-sulfonamides.

Similarly, the related 3,5-dimethylisoxazole-4-carbonyl chloride is a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com This highlights the general utility of the 3,5-dimethylisoxazole (B1293586) scaffold in creating reactive species for the development of new molecules. The introduction of the 3,5-dimethylisoxazole-4-sulfonyl group can be used to modify the electronic properties of a molecule, potentially leading to new reagents for applications in areas such as:

Protecting Groups: The sulfonyl group could potentially be used as a protecting group for amines or alcohols, with the isoxazole ring offering a means for selective cleavage under specific conditions.

Leaving Groups: In nucleophilic substitution reactions, the 3,5-dimethylisoxazole-4-sulfonate moiety could be investigated as a leaving group with unique reactivity.

Radical Precursors: Sodium sulfinates are known to be precursors for sulfonyl radicals under oxidative conditions. The 3,5-dimethylisoxazole-4-sulfonyl radical could participate in various radical-mediated transformations, leading to the development of novel synthetic methodologies.

While specific, novel reagents based on this compound are still an emerging area of research, the foundational chemistry of the corresponding sulfonyl chloride and the broader reactivity of sulfinates suggest a promising future for its contribution to the design of new tools for organic synthesis.

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Classes and Cascade Transformations for Sodium 3,5-Dimethylisoxazole-4-sulfinate

The inherent reactivity of the sulfinate group in this compound makes it a prime candidate for the development of novel reaction classes and complex cascade transformations. While sodium sulfinates are known to participate in various reactions, including sulfonylation and sulfenylation, there is considerable scope for discovering new modes of reactivity.

Future investigations are likely to target the development of unprecedented cascade reactions that enable the rapid construction of complex molecular architectures from simple precursors in a single operation. For instance, research into transition-metal-free cascade reactions, such as the sulfonylation/cyclization of 2-propynolphenols with sodium sulfinates, provides a template for designing new transformations for isoxazole-containing sulfinates. A promising avenue involves the design of cascade sequences that combine C-H functionalization, cyclization, and rearrangement steps, triggered by the isoxazole (B147169) sulfinate moiety.

Table 1: Potential Novel Cascade Reactions Involving this compound

| Cascade Reaction Type | Potential Substrates | Potential Products | Rationale |

| Radical-Initiated Cyclization/Sulfonylation | Unsaturated amides, esters, or ketones | Polycyclic sulfonated heterocycles | The sulfonyl radical generated from the isoxazole sulfinate can initiate a cascade of cyclization events followed by trapping with the sulfonyl group. |

| Transition-Metal-Catalyzed Cross-Coupling/Annulation | Dihaloarenes, diynes | Fused heterocyclic systems containing the isoxazole sulfone moiety | Sequential cross-coupling reactions followed by an intramolecular annulation to build complex polycyclic aromatic systems. |

| Organocatalytic Asymmetric Cascade | Enals, enones | Chiral sulfonated isoxazole derivatives | Utilization of chiral organocatalysts to induce a stereoselective cascade reaction, leading to enantiomerically enriched products. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and facile scalability. The integration of this compound chemistry with flow platforms represents a significant trend for future research. Flow chemistry is particularly well-suited for handling reactive intermediates and for optimizing reaction conditions in real-time.

A key area of exploration will be the development of robust and efficient flow protocols for the synthesis and derivatization of this compound. This includes the continuous generation of the sulfinate salt itself, followed by in-line reactions to produce a variety of sulfonylated compounds. Furthermore, the coupling of flow reactors with automated synthesis platforms, incorporating real-time monitoring and machine learning algorithms for self-optimization, will accelerate the discovery of new reactions and the rapid synthesis of compound libraries for screening purposes. A techno-economic analysis of pharmaceutical manufacturing processes has shown that continuous-flow methods can significantly reduce energy consumption and water usage compared to batch processes. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Sulfinate Chemistry

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and mixing, leading to better reproducibility. |

| Safety | Handling of large quantities of reagents poses safety risks. | Smaller reaction volumes at any given time significantly improve safety, especially for exothermic reactions. |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Straightforward scalability by extending the operation time or by "numbering-up" (using multiple reactors in parallel). |

| Efficiency | Often lower yields and longer reaction times. | Higher yields, shorter reaction times, and reduced waste generation. |

Investigation into Biocatalytic Pathways for Sulfinate Derivatization

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis, offering high selectivity and milder reaction conditions. The application of enzymes to catalyze reactions involving sulfinates is a nascent but highly promising field of research. Future work will likely focus on the discovery and engineering of enzymes capable of recognizing this compound as a substrate for a variety of transformations.

A notable example is the use of laccase as an eco-friendly biocatalyst for the oxidative-sulfonylation of 4-substituted urazoles with sodium arenesulfinates. This provides a clear precedent for exploring enzymatic pathways for the derivatization of isoxazole sulfinates. Researchers may explore enzyme libraries for activities such as asymmetric sulfoxidation, sulfenylation, or even the formation of novel sulfur-containing linkages. Chemoenzymatic approaches, combining the strengths of both chemical and biological catalysis, will also be a key area of investigation for the synthesis of complex chiral molecules derived from this compound. acs.org For instance, alcohol dehydrogenase and lipase (B570770) have been successfully used for the synthesis of chiral isoxazole derivatives. acs.org

Table 3: Potential Biocatalytic Transformations for this compound

| Enzyme Class | Potential Reaction | Potential Advantages |

| Oxidoreductases (e.g., Laccases, Peroxidases) | Oxidative coupling reactions, asymmetric sulfoxidation. | High selectivity, mild reaction conditions, use of environmentally benign oxidants like O2. |

| Transferases | Transfer of the sulfinyl or sulfonyl group to various nucleophiles. | Potential for novel bond formations not easily accessible through traditional chemistry. |

| Hydrolases (e.g., Lipases, Proteases) | Kinetic resolution of racemic sulfinate derivatives. | Access to enantiomerically pure building blocks for asymmetric synthesis. |

Development of Ultra-Sustainable and Economically Viable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will be heavily guided by the need to develop ultra-sustainable and economically viable manufacturing processes. This encompasses the entire lifecycle of the chemical, from the choice of starting materials to the final product isolation and waste management.

A key focus will be the use of renewable feedstocks and the replacement of hazardous reagents and solvents with greener alternatives. For instance, the use of microwave irradiation has been shown to be a green and sustainable technique for the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov Moreover, the development of catalytic processes that exhibit high atom economy and minimize waste generation will be paramount. A comparative techno-economic analysis of batch versus flow chemistry in pharmaceutical production highlights the potential for significant cost savings and reduced environmental impact with continuous manufacturing. nih.gov The economic viability of any new synthetic route will be a critical factor, necessitating a thorough cost analysis of raw materials, energy consumption, and waste disposal.

Table 4: Key Principles of Green Chemistry Applied to the Synthesis of this compound

| Green Chemistry Principle | Application in Sulfinate Synthesis | Potential Impact |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. | Reduced environmental footprint and lower disposal costs. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Increased efficiency and reduced raw material consumption. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Improved worker safety and reduced environmental pollution. |

| Design for Energy Efficiency | Utilizing microwave or photochemical methods, and optimizing reactions to run at ambient temperature and pressure. | Lower energy consumption and reduced greenhouse gas emissions. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the isoxazole ring and the sulfinate group. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Catalysis | Employing highly efficient and recyclable catalysts (including biocatalysts) to minimize stoichiometric reagents. | Increased reaction rates, lower energy requirements, and reduced waste. |

Q & A

Basic: What are the common synthesis methods for Sodium 3,5-dimethylisoxazole-4-sulfinate, and how do reaction conditions affect yield and purity?

Synthesis typically involves sulfonation of 3,5-dimethylisoxazole followed by neutralization with sodium hydroxide. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency but may require rigorous purification to remove residual solvents .

- Temperature control : Excess heat (>80°C) can lead to decomposition of the sulfinate group, reducing yield. Optimal ranges are 50–70°C .

- Catalyst use : Acidic catalysts (e.g., H₂SO₄) accelerate sulfonation but require neutralization steps to isolate the sodium salt.

Advanced: How can researchers optimize synthesis using Design of Experiments (DOE)?

DOE can systematically evaluate variables like molar ratios, temperature, and reaction time. For example:

- Central Composite Design : Test 3–5 levels of each factor to model nonlinear relationships.

- Response Surface Methodology : Optimize for yield (>85%) and purity (>98%) by balancing sulfonation time (4–6 hours) and NaOH stoichiometry (1.1–1.3 equivalents) .

Basic: Which analytical techniques are effective for characterizing this compound?

- NMR Spectroscopy : Confirm structure via ¹H NMR (δ 2.3 ppm for methyl groups, δ 6.1 ppm for isoxazole protons) and ¹³C NMR .

- LC-MS : Verify molecular ion [M⁻] at m/z 218 and assess purity (>95%) using reverse-phase C18 columns .

- Titration : Quantify sulfinate content via iodometric titration, referencing USP methods for sulfonate analogs .

Advanced: How to validate purity using hyphenated techniques (e.g., LC-MS/MS)?

- LC-MS/MS : Detect trace impurities (e.g., sulfonic acid byproducts) with MRM transitions. Calibrate against USP-grade reference standards for sulfonates .

- Limit of Detection (LOD) : Achieve <0.1% impurity detection by optimizing collision energy and dwell time .

Basic: What biological activities are reported for this compound?